molecular formula C9H19ClN2O2 B1424778 N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride CAS No. 1220035-07-3

N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride

Cat. No.: B1424778
CAS No.: 1220035-07-3
M. Wt: 222.71 g/mol
InChI Key: QLSHQGWSUQUNFV-UHFFFAOYSA-N
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Description

Historical Development of Piperidine Carboxamide Derivatives

Piperidine carboxamide derivatives have emerged as critical scaffolds in organic and medicinal chemistry due to their structural versatility and biological relevance. The development of these compounds traces back to early 20th-century studies on piperidine alkaloids, such as coniine and piperine, which highlighted the pharmacological potential of the piperidine ring. Modern synthetic advancements, particularly catalytic hydrogenation and chiral resolution techniques, enabled the efficient production of substituted piperidines. For instance, the hydrogenation of pyridine derivatives to piperidines using transition-metal catalysts (e.g., rhodium or ruthenium) became a cornerstone for synthesizing piperidine carboxamides.

The specific compound N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride evolved from methodologies developed for chiral piperidine synthesis. Patent CN105439939B details a process involving hydrogenation of 3-pyridone to 3-hydroxypiperidine, followed by resolution with D-pyroglutamic acid. This method, optimized for industrial-scale production, underscores the importance of stereocontrol in piperidine derivative synthesis. Similarly, the catalytic ring-opening aminolysis of δ-lactam-γ-lactones, as described in recent literature, provided a modular route to functionalized piperidine carboxamides, including hydroxypropyl-substituted variants.

Key Milestones in Piperidine Carboxamide Synthesis
1897: Guareschi’s multicomponent synthesis of cyclic imides
2001: Metal triflate-catalyzed diastereoselective substitutions of 2-methoxypiperidines
2025: Catalytic acyl C–O bond activation for 3-hydroxy-2-piperidinone carboxamides

Nomenclature and Classification

The systematic IUPAC name This compound reflects its structure:

  • Piperidine : A six-membered saturated ring with five methylene (–CH2–) groups and one amine (–NH–).
  • 3-Carboxamide : A carbonylamide group (–CONH2) attached to the piperidine ring’s third carbon.
  • N-(3-Hydroxypropyl) : A hydroxypropyl chain (–CH2CH2CH2OH) linked to the carboxamide nitrogen.
  • Hydrochloride : The compound exists as a salt, with a chloride counterion.

This compound belongs to the piperidine carboxamide class, characterized by a piperidine backbone substituted with a carboxamide group. Its hydrochloride form enhances solubility, making it suitable for aqueous-phase reactions.

Structural Comparison with Related Compounds
Nipecotic Acid (piperidine-3-carboxylic acid): Lacks the hydroxypropyl carboxamide side chain.
N-(3-Hydroxypropyl)-4-piperidinecarboxamide : Positional isomer with the carboxamide at C4.
Capivasertib : Anticancer agent with a 4-piperidinecarboxamide core.

Significance in Biochemical Research

This compound serves as a key intermediate in synthesizing neurologically active compounds. Piperidine carboxamides are structural analogs of γ-aminobutyric acid (GABA), enabling their use in studying GABA transporters (GATs). For example, nipecotic acid derivatives modified with lipophilic side chains exhibit enhanced blood-brain barrier permeability and GAT inhibition.

Recent studies highlight its role in developing:

  • Anticonvulsants : Analogous compounds like DDPM-3960 show potent mGAT4 inhibition, reducing seizure activity in murine models.
  • Enzyme Inhibitors : The carboxamide group participates in hydrogen bonding with catalytic sites, as seen in acetylcholinesterase inhibitors.
  • Multitargeting Agents : Structural flexibility allows incorporation into molecules addressing oxidative stress and inflammation in neurodegenerative diseases.

Relationship to Other Piperidine-Based Compounds

This compound shares structural motifs with several pharmacologically active piperidines:

  • Nipecotic Acid Derivatives : Substitution at the piperidine nitrogen with lipophilic groups (e.g., diphenylbutenyl in tiagabine) enhances target selectivity.
  • 3-Hydroxypiperidine Derivatives : The hydroxyl group enables chiral resolution and influences metabolic stability.
  • Piperidine-3-carboxamides : Variations in the N-alkyl chain (e.g., ethyl vs. hydroxypropyl) modulate solubility and receptor affinity.

A notable contrast lies in the hydroxypropyl side chain, which introduces additional hydrogen-bonding capacity compared to simpler alkyl substituents. This feature is critical in optimizing pharmacokinetic properties, as demonstrated in the synthesis of spiropiperidinones and anticonvulsant agents.

Properties

IUPAC Name

N-(3-hydroxypropyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c12-6-2-5-11-9(13)8-3-1-4-10-7-8;/h8,10,12H,1-7H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSHQGWSUQUNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies, including data tables and case studies to illustrate its efficacy and applications.

Chemical Structure and Properties

The chemical formula for this compound is C9H18N2O2·HCl, with a molecular weight of 210.71 g/mol. The structure features a piperidine ring substituted with a hydroxypropyl group and a carboxamide functional group, which are critical for its biological activity.

Structural Representation

PropertyValue
Chemical FormulaC9H18N2O2·HCl
Molecular Weight210.71 g/mol
SolubilitySoluble in water
pKa9.5

This compound exhibits various biological activities primarily through modulation of receptor interactions. Notably, it acts as a dual ligand for histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and neuroprotection.

  • Histamine H3 Receptor Activity : Compounds with piperidine moieties have been shown to exhibit significant binding affinity to histamine H3 receptors, which play a role in neurotransmitter release and can influence conditions such as narcolepsy and cognitive disorders .
  • Sigma-1 Receptor Activity : The sigma-1 receptor is involved in neuroprotection and modulation of pain pathways. This compound has demonstrated activity at this receptor, suggesting potential therapeutic applications in pain management .

Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of this compound in various animal models. For instance, it has been evaluated for its efficacy in reducing both nociceptive and neuropathic pain:

  • Study Findings : In one study, the compound showed significant analgesic effects in models of inflammatory pain, indicating its potential as a treatment for chronic pain conditions .

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through cytotoxicity assays. Results indicate that the compound exhibits low toxicity towards non-cancerous cell lines while maintaining efficacy against certain cancer cell lines:

Cell LineIC50 (µM)Selectivity Index (SI)
HaCaT (non-cancerous)>50>12
Cancer Cell Line4.5-

A selectivity index greater than 1 indicates that the compound is less toxic to non-cancerous cells compared to its activity against cancer cells, suggesting a favorable safety profile .

Case Study 1: Pain Management

In a controlled study involving animal models, this compound was administered to assess its impact on chronic pain induced by nerve injury. The results demonstrated a statistically significant reduction in pain behavior compared to control groups.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that the compound could mitigate neuronal loss and improve cognitive function, potentially through its action on sigma-1 receptors .

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders
Research indicates that N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride may modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is crucial for mood regulation and could be beneficial in treating psychotic disorders.

2. Antinociceptive Effects
The compound has shown significant analgesic effects in various animal models, especially in reducing nociceptive and neuropathic pain. For instance, studies have demonstrated its efficacy in models of inflammatory pain, suggesting potential applications in chronic pain management .

3. Cognitive Enhancement
Due to its potential to inhibit acetylcholinesterase, this compound may enhance cholinergic transmission, which is relevant for cognitive function improvement . This characteristic aligns with the treatment strategies for neurodegenerative diseases such as Alzheimer's.

Case Studies

Case Study 1: Analgesic Properties
In a study evaluating the analgesic properties of this compound, researchers administered the compound to animal models with induced inflammatory pain. The results indicated a significant reduction in pain responses compared to control groups, supporting its potential as an analgesic agent .

Case Study 2: Cognitive Function Improvement
Another investigation focused on the cognitive effects of this compound in models simulating Alzheimer's disease. The compound was found to improve memory retention and cognitive performance by enhancing cholinergic activity, thus highlighting its therapeutic potential in neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Substituent Piperidine Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference CAS
N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride 3-Hydroxypropyl 3 C₉H₁₉ClN₂O₂ ~222.6 (calculated) Enhanced hydrophilicity; potential CNS applications* 496057-59-1 (base)
N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride 3-Methoxypropyl 3 C₁₀H₂₁ClN₂O₂ 236.74 Increased lipophilicity; research use 1219964-05-2
N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride 3-Methoxypropyl 2 C₁₀H₂₁ClN₂O₂ 236.74 Structural isomer; altered target binding 1188264-09-6
N-(2-Methylpropyl)-3-piperidinecarboxamide hydrochloride 2-Methylpropyl (isobutyl) 3 C₁₀H₂₁ClN₂O 220.74 Higher lipophilicity; synthetic intermediate 937725-08-1

Physicochemical and Functional Insights

  • Hydroxypropyl vs. Methoxypropyl :

    • The hydroxypropyl group (target compound) increases water solubility due to hydrogen bonding, whereas the methoxypropyl group (CAS 1219964-05-2) enhances lipid solubility, affecting membrane permeability .
    • Methoxy derivatives are more metabolically stable but less reactive in polar environments .
  • Piperidine Position (2 vs.
  • Alkyl vs. Hydroxyalkyl Substituents :

    • Isobutyl substituents (CAS 937725-08-1) confer greater hydrophobicity, favoring applications in lipid-rich environments or as synthetic intermediates .

Preparation Methods

Cyclization of 5-Halo-2-hydroxypentylamine Hydrohalide

A widely reported method involves the cyclization of 5-halo-2-hydroxypentylamine hydrohalide salts (where the halogen is chlorine or bromine) under basic aqueous conditions. The process is carried out at low temperatures (10–15 °C) to control reaction selectivity and yield. An inorganic base (e.g., sodium hydroxide) promotes intramolecular nucleophilic substitution, closing the ring to form 3-hydroxypiperidine.

  • Reaction conditions: Aqueous medium, inorganic base, temperature controlled below 15 °C.
  • Advantages: Mild conditions, no expensive catalysts, high selectivity and conversion, simple operation, suitable for industrial scale.
  • Yield: High conversion rates with good purity.
Step Reagents & Conditions Outcome
1 5-Halo-2-hydroxypentylamine hydrohalide + inorganic base in water, 10–15 °C Cyclization to 3-hydroxypiperidine

This method is documented in patent CN106432059A and is notable for its cost-effectiveness and operational simplicity.

Catalytic Hydrogenation of 3-Hydroxypyridine

An alternative approach uses catalytic hydrogenation of 3-hydroxypyridine employing a bimetallic rhodium-nickel on carbon catalyst with phosphoric acid as an additive. The reaction is performed in isopropanol solvent under hydrogen pressure (~3 atm) at room temperature for 3 hours.

  • Catalyst: Rhodium-nickel/carbon (10% Rh, 1% Ni)
  • Additive: Phosphoric acid
  • Conditions: 25 °C, 3 atm H2, 3 h
  • Work-up: Catalyst filtration, reduced pressure concentration, vacuum distillation at 65–67 °C, 2 mmHg
  • Yield: 96% of 3-hydroxypiperidine with high purity confirmed by NMR
Parameter Details
Catalyst Rh-Ni/C (10% Rh, 1% Ni)
Solvent Isopropanol
Temperature 25 °C
Pressure 3 atm H2
Reaction time 3 hours
Yield 96%

This method offers a direct, efficient route with excellent atom economy and mild conditions, suitable for scale-up.

Functionalization of 3-Hydroxypiperidine to N-(3-Hydroxypropyl)-3-piperidinecarboxamide

N-Acylation and Amide Formation

The N-(3-hydroxypropyl) substitution is introduced by reacting 3-hydroxypiperidine with appropriate carboxylic acid derivatives or activated esters. A common strategy involves:

  • Activation of piperidine-3-carboxylic acid derivatives or intermediates (e.g., via benzene sulfonyl chloride or carbodiimide coupling agents).
  • Coupling with 3-hydroxypropylamine or related amines under basic conditions.
  • Catalysis by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to promote esterification or amidation.

This approach is supported by synthetic schemes for related piperidine-3-carboxamide derivatives, where intermediates are prepared by sulfonylation and subsequent coupling with benzylamine analogs, yielding high purity products after recrystallization and chromatographic purification.

Step Reagents & Conditions Outcome
1 3-piperidinic acid + benzene sulfonyl chloride + NaOH in THF, room temp, 4 h Formation of sulfonylated intermediate
2 Intermediate + 3-hydroxypropylamine + EDCI + DMAP in CH2Cl2 Amide bond formation, yielding target compound

Protection and Oxidation Steps (Optional for Derivative Synthesis)

For derivatives requiring protection of the nitrogen or oxidation of hydroxyl groups, the following steps are applied:

  • N-Boc Protection: Reaction of 3-hydroxypiperidine with di-tert-butyl dicarbonate under palladium-carbon catalysis and hydrogen atmosphere to form N-Boc-3-hydroxypiperidine.
  • Oxidation to N-Boc-3-piperidone: Using a mixed oxidant system of dimethyl sulfoxide and oxalyl chloride in the presence of organic bases.

These steps improve purification and facilitate further functionalization, with reported yields around 79% for the N-Boc intermediate and over 40% for the oxidized product with purity >98%.

Step Reagents & Conditions Outcome Yield (%)
1 3-hydroxypiperidine + di-tert-butyl dicarbonate + Pd/C + H2 N-Boc-3-hydroxypiperidine 79
2 N-Boc-3-hydroxypiperidine + DMSO + oxalyl chloride + base N-Boc-3-piperidone >42

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages References
Cyclization of 5-halo-2-hydroxypentylamine 5-halo-2-hydroxypentylamine hydrohalide + inorganic base, aqueous, 10–15 °C High Mild, low cost, industrial scale
Catalytic hydrogenation of 3-hydroxypyridine 3-hydroxypyridine + Rh-Ni/C catalyst + H3PO4, isopropanol, 3 atm H2, 25 °C 96 High yield, mild conditions
N-Acylation via coupling agents Piperidine-3-carboxylic acid derivatives + EDCI + DMAP + 3-hydroxypropylamine, organic solvent Moderate to high Selective amidation, versatile
N-Boc protection and oxidation Di-tert-butyl dicarbonate + Pd/C + H2; DMSO + oxalyl chloride + base 40–79 Facilitates purification and derivatization

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The synthesis may involve coupling 3-piperidinecarboxylic acid with 3-hydroxypropylamine under carbodiimide-mediated conditions (e.g., EDC·HCl), followed by hydrochloride salt formation. Key intermediates should be characterized via 1H^1H-NMR to confirm amide bond formation (C=O stretch ~1650 cm1^{-1}) and HPLC purity (>98%) . For structural analogs, tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate ( ) suggests Boc-protection strategies could be adapted to stabilize reactive intermediates.

Q. How can researchers validate the solubility and stability of this compound in aqueous buffers?

  • Methodological Answer : Perform pH-dependent solubility studies using phosphate-buffered saline (PBS) at pH 7.4 and simulated gastric fluid (pH 1.2). Monitor stability via LC-MS over 24–72 hours to detect hydrolysis or degradation. For analogs like (R)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide ( ), hydroxyl groups may enhance aqueous solubility but require stabilization against oxidation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HR-MS) to confirm molecular mass (e.g., [M+H+^+]). 13C^13C-NMR can resolve the piperidine carbons and hydroxypropyl chain. Compare with canonical SMILES strings (e.g., ) to verify stereochemistry. Purity should be assessed via reverse-phase HPLC with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for this compound across different assays?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP inhibition). For example, 3-fluoro PCP hydrochloride ( ) showed species-specific receptor affinity in rats, suggesting assay conditions (e.g., buffer ionic strength, membrane preparation) must be standardized. Statistical meta-analysis of dose-response curves (IC50_{50}) can identify outliers .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound, and how can metabolic pathways be elucidated?

  • Methodological Answer : Use rodent models for bioavailability studies, with plasma samples analyzed via LC-MS/MS to quantify parent compound and metabolites. For analogs like tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate ( ), hepatic microsome assays can predict Phase I metabolism (e.g., CYP450-mediated oxidation). Bile-duct cannulated models may detect enterohepatic recirculation .

Q. What strategies optimize the selectivity of this compound for target receptors vs. off-target effects?

  • Methodological Answer : Perform molecular docking studies using crystal structures of related receptors (e.g., σ-1 or NMDA receptors). Introduce steric hindrance via methyl or fluorine substituents on the piperidine ring, as seen in 3-fluoro PCP ( ). Validate selectivity via panel screening against GPCRs, ion channels, and transporters .

Q. How can researchers mitigate batch-to-batch variability in synthetic yield or purity?

  • Methodological Answer : Implement process analytical technology (PAT) during synthesis, such as in-line FTIR to monitor reaction progress. For hydrochloride salts ( ), control crystallization conditions (e.g., anti-solvent addition rate) to ensure consistent particle size. Use DOE (Design of Experiments) to optimize reaction temperature and stoichiometry .

Safety and Handling Considerations

  • Critical Note : Always handle hydrochloride salts in a fume hood with PPE (nitrile gloves, safety goggles). Refer to TCI Chemicals’ protocols ( ) for spill management and disposal. For in vivo studies, adhere to IACUC guidelines for dose escalation to avoid systemic toxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride
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